molecular formula C14H11F2N3O B2685241 (3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797085-24-5

(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Numéro de catalogue: B2685241
Numéro CAS: 1797085-24-5
Poids moléculaire: 275.259
Clé InChI: LVSKPGRAKGBFIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 7,8-dihydropyrido[2,3-d]pyrimidin-2-ones, has been reported in the literature . These compounds can be synthesized through a one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrates the significance of difluorophenyl groups in the synthesis of complex molecules. The study showcases the molecular structure and bonding, emphasizing the dihydropyrimidinone ring's flattened boat conformation and the difluorophenyl group's disordered orientations. This research provides insights into the crystal structure and potential applications in developing novel compounds with specific chemical properties (H. Fun et al., 2009).

Antimicrobial and Anticancer Applications

Research on novel pyrazole derivatives including (3,5-dimethyl-1H-pyrazol-1-yl)-methanone and dihydropyrazolo[4,3-d]-pyrimidin-7-one, highlights the potential antimicrobial and anticancer applications. The synthesized compounds were evaluated for their in vitro activities, revealing that certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and most compounds displayed good to excellent antimicrobial activity (H. Hafez et al., 2016).

Drug Formulation and Solubility

A study focusing on increasing in vivo exposure of a poorly water-soluble compound related to the pyrazolo[1,5-a]pyrimidin-6-yl group explores the development of a precipitation-resistant solution formulation. This research is crucial for understanding how to improve the bioavailability of compounds with poor water solubility, which is a common challenge in drug development (Lori Burton et al., 2012).

Synthesis of Novel Compounds

The synthesis of novel fused chromone–pyrimidine hybrids presents a versatile procedure for creating functionalized molecules. The ANRORC reaction plays a key role in the synthesis process, contributing to the development of compounds with potential applications in medicinal chemistry and material science (M. Sambaiah et al., 2017).

Metabolic Studies

Metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor provide valuable data on the disposition of fluoropyrrolidinyl and pyrimidinyl methanone derivatives in biological systems. Understanding the metabolic pathways and elimination mechanisms is crucial for the development of therapeutic agents (Raman K. Sharma et al., 2012).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activity of related compounds, it may be worthwhile to investigate this compound’s potential as a therapeutic agent .

Propriétés

IUPAC Name

(3,4-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-11-2-1-9(5-12(11)16)14(20)19-4-3-13-10(7-19)6-17-8-18-13/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSKPGRAKGBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.